1-[4-(4-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C12H10ClNO It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a chlorophenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a suitable catalyst. One common method is the Vilsmeier-Haack reaction, where the aldehyde is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding chloroformyl intermediate. This intermediate then reacts with pyrrole to yield the desired product.
Industrial Production Methods
Industrial production of 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid.
Reduction: Formation of 1-(4-(4-chlorophenyl)-1H-pyrrol-3-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Chloroacetophenone: A structurally similar compound with a chlorophenyl group attached to an acetophenone moiety.
1-(4-Chlorophenyl)ethanol: Similar in structure but with an alcohol group instead of a ketone.
4’-Chloroacetophenone: Another related compound with a similar chlorophenyl group.
Uniqueness
1-(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a pyrrole ring and a chlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
87388-55-4 |
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Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-8(15)11-6-14-7-12(11)9-2-4-10(13)5-3-9/h2-7,14H,1H3 |
InChI Key |
CPOUDFKDYUMSFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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